(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound is solid in physical form and is white to yellow in color .
Synthesis Analysis
The synthesis of this compound can involve various methods. One such method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the field of organic chemistry for the formation of carbon-carbon bonds . The reaction involves the use of organoboron reagents, which are relatively stable, easy to prepare, and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a fluoro group at the 2nd position and a methoxymethyl group at the 5th position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also undergo cross-coupling with carbazolyl or aryl halides .Physical and Chemical Properties Analysis
This compound has a melting point range of 195°C to 196°C . It is solid in physical form and is white to yellow in color .Scientific Research Applications
Fluorescence Quenching and Sensing
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid and its derivatives have been explored for their fluorescence quenching properties, making them suitable for applications in sensing. The studies have highlighted their interaction with aniline in alcohols, showing a negative deviation from the Stern–Volmer equation, indicative of the existence of different conformers of the solutes in the ground state and the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Sugar Binding Affinity
The binding interaction between this compound and various sugars such as dextrose, arabinose, and xylose has been investigated. The binding interactions were influenced by the structural changes in the sugars due to mutarotation, with the furanose form of the sugars being more favored for binding. This property makes the compound relevant for applications that require sugar recognition or binding (Bhavya et al., 2016).
Organic Synthesis and Catalyst Applications
Interaction with Saccharides and Sugar Reduction
The compound's ability to interact with saccharides has been utilized in sensing applications. For instance, the compound's interaction with saccharides results in quenching of the near-infrared fluorescence, which can be used for saccharide recognition. The structure of the compound, particularly the presence of electron-withdrawing or electron-donating substituents, influences its photoluminescence quantum yield (Mu et al., 2012). Furthermore, the possibility of specific reduction of fructose in food matrices like fruit juice using boronic acids, which includes this compound, has been explored, indicating its potential in food industry applications (Pietsch & Richter, 2016).
Safety and Hazards
Handling (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid requires caution as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid could involve its use in various chemical reactions, such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also be used in cross-coupling with carbazolyl or aryl halides .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers the (2-Fluoro-5-(methoxymethyl)phenyl) group to the palladium catalyst . This is followed by the oxidative addition of an organic halide to the palladium, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, including biologically active molecules and materials for organic electronics .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability and reactivity of the boronic acid can be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
[2-fluoro-5-(methoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPACPLLHKMQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222419 | |
Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333407-14-9 | |
Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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